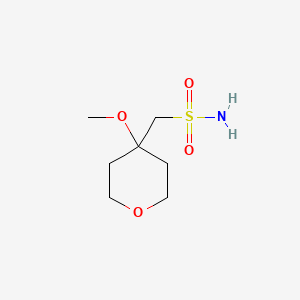
(4-Methoxyoxan-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Methoxyoxan-4-yl)methanesulfonamide typically involves the reaction of 4-methoxyoxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-Methoxyoxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Scientific Research Applications
(4-Methoxyoxan-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (4-Methoxyoxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Methoxyoxan-4-yl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the oxane ring.
N-Methylmethanesulfonamide: A derivative with a methyl group attached to the nitrogen atom.
4-Methoxybenzenesulfonamide: A compound with a similar methoxy group but attached to a benzene ring instead of an oxane ring.
The uniqueness of this compound lies in its oxane ring structure, which can impart different chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(4-methoxyoxan-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3,(H2,8,9,10) |
InChI Key |
FHTWZXKPINKWNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


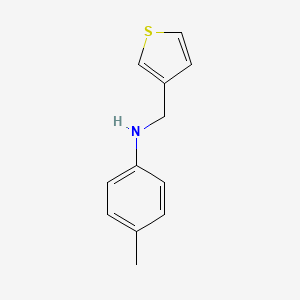
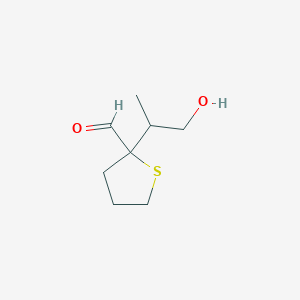
![4-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13282470.png)

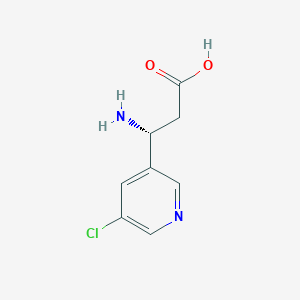
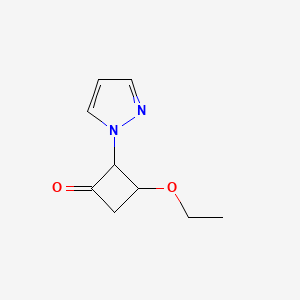
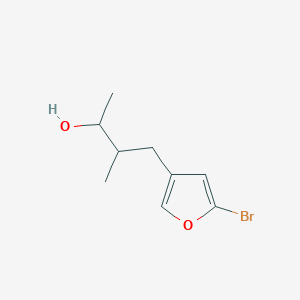
![Butyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13282496.png)
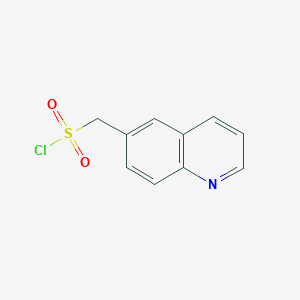

![4-[3-(Methylamino)butyl]phenol](/img/structure/B13282522.png)
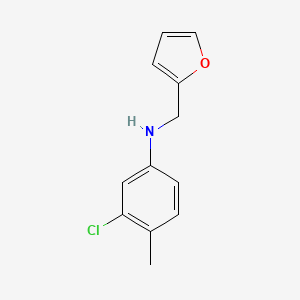
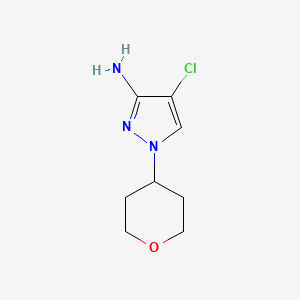
![2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282543.png)
